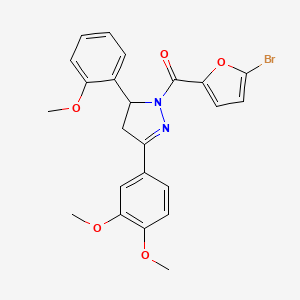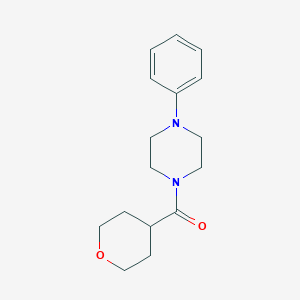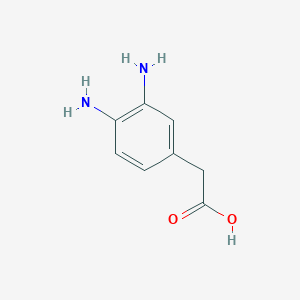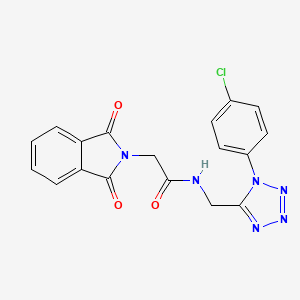![molecular formula C13H12N2O2 B2958440 N-[(2-苯基-1,3-恶唑-4-基)甲基]丙-2-烯酰胺 CAS No. 2094315-99-6](/img/structure/B2958440.png)
N-[(2-苯基-1,3-恶唑-4-基)甲基]丙-2-烯酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide is a useful research compound. Its molecular formula is C13H12N2O2 and its molecular weight is 228.251. The purity is usually 95%.
BenchChem offers high-quality N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
噻唑和恶唑的合成
已经报道了一种通过功能化烯酰胺的化学选择性硫化环化高效合成2-苯基/(2-噻吩基)-5-(杂)芳基/(甲硫基)-4-官能化噻唑的途径。这些化合物使用劳森试剂合成,突出了一种将各种官能团引入噻唑骨架中的方法,该方法可能有助于开发具有所需性质的新型化学实体 (Kumar、Parameshwarappa 和 Ila,2013)。
类似地,涉及 β-(甲硫基)烯酰胺的分子内铜催化环化的2-苯基-4,5-取代恶唑的两步合成展示了烯酰胺在构建恶唑环中的多功能性,恶唑环是许多生物活性化合物中的核心结构 (Vijay Kumar、Saraiah、Misra 和 Ila,2012)。
光学活性聚丙烯酰胺
已经对带有恶唑啉侧基的光学活性聚丙烯酰胺的合成进行了研究。该研究重点关注立体规则性对手性光学性质和手性识别的影响,这对于手性分离技术和材料科学中的应用至关重要 (Lu、Lou、Hu、Jiang 和 Shen,2010)。
新型杂环合成
烯胺酮已被用作构建具有抗肿瘤和抗菌活性的取代吡唑的构建块,展示了烯酰胺及其衍生物在药物化学中开发新治疗剂的潜力 (利雅得,2011)。
环化反应
通过苯基碘二乙酸盐介导的分子内氧化环化从烯酰胺合成功能化恶唑,提供了一种构建恶唑环的无金属方法。该方法以其广泛的底物范围和在高效合成复杂杂环结构中的潜在应用而著称 (Zheng、Li、Ren、Zhang-Negrerie、Du 和 Zhao,2012)。
手性固定相
用光学活性聚[N-(恶唑啉基苯基)丙烯酰胺]衍生物改性的大孔硅,可作为色谱中的手性固定相。这项研究突出了手性材料在分离科学中的重要性,特别是对于药物研究中外消旋混合物的拆分 (Tian、Lu、Che、Shen、Jiang 和 Shen,2010)。
作用机制
Target of Action
Oxazole derivatives, which this compound is a part of, have been known to exhibit a broad spectrum of biological activities . They have been used in the development of various drugs, including those with antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties .
Mode of Action
Oxazole derivatives have been shown to interact with their targets in a variety of ways, leading to different biological responses .
Biochemical Pathways
Oxazole derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Oxazole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound can bind to active sites of enzymes, potentially inhibiting or modifying their activity. For instance, oxazole derivatives have been shown to interact with enzymes involved in metabolic pathways, such as kinases and proteases . The phenyl group enhances its binding affinity through hydrophobic interactions, while the oxazole ring can form hydrogen bonds with amino acid residues in the enzyme’s active site.
Cellular Effects
N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving kinases and transcription factors. This compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function . Additionally, it may impact cellular proliferation and apoptosis, making it a potential candidate for cancer research.
Molecular Mechanism
The molecular mechanism of N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide involves its binding interactions with biomolecules. This compound can inhibit enzyme activity by occupying the active site, preventing substrate binding. It may also activate certain enzymes by inducing conformational changes that enhance their activity . Furthermore, N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide can alter gene expression by binding to transcription factors, thereby influencing the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity . Its degradation products may also have biological activity, which needs to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as enzyme modulation and gene expression changes without significant toxicity. At higher doses, toxic effects may be observed, including cellular damage and adverse physiological responses . Determining the optimal dosage is essential for maximizing its therapeutic potential while minimizing side effects.
Metabolic Pathways
N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . This compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. Understanding its metabolic pathways is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and distributed to various cellular compartments . The compound’s lipophilicity allows it to accumulate in lipid-rich tissues, influencing its overall distribution and bioavailability.
Subcellular Localization
N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its role in cellular processes.
属性
IUPAC Name |
N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-2-12(16)14-8-11-9-17-13(15-11)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQFJCZRSMKICN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=COC(=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(ethylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2958358.png)

![(E)-N-[1-(1,3-thiazol-2-yl)ethylidene]hydroxylamine](/img/structure/B2958360.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2958361.png)
![(E)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2958363.png)



![N-(4-isopropylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2958368.png)
![4-bromo-N-[[4-ethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzenesulfonamide](/img/structure/B2958369.png)

![2-[(3,5-difluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2958373.png)

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-methoxyethyl)urea](/img/structure/B2958379.png)
